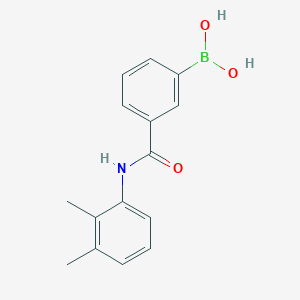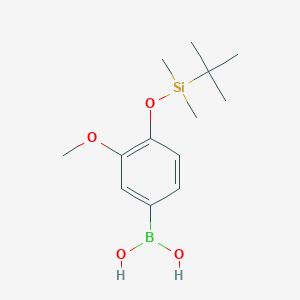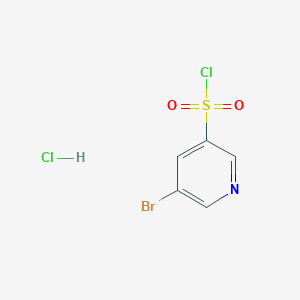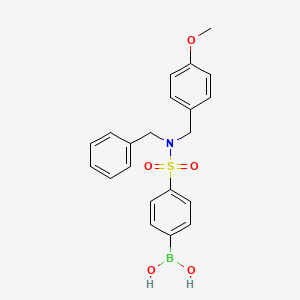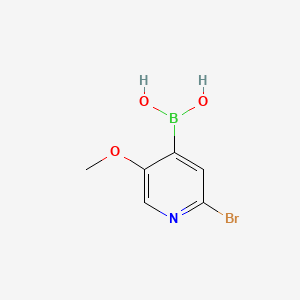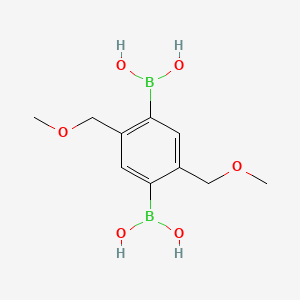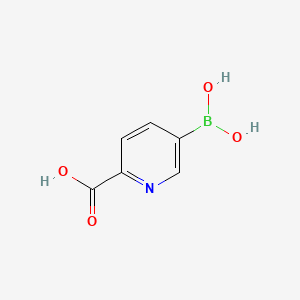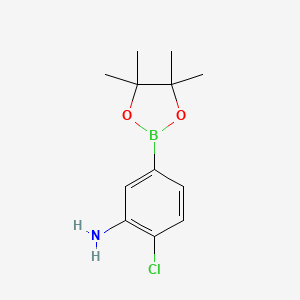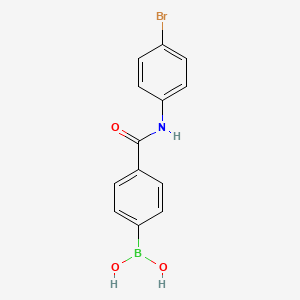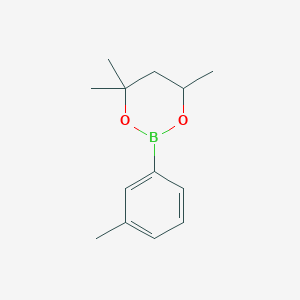
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
“4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane” is a chemical compound with the CAS Number: 1310404-79-5 . It has a molecular weight of 218.1 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Superior Reagent for Vinylboronate Heck Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is highlighted for its superior stability and reactivity compared to the vinylboronate pinacol ester, offering improved selectivity for Heck versus Suzuki coupling with aryl iodides and bromides. It is also easier to prepare and store, making it a valuable reagent in synthetic chemistry (Lightfoot et al., 2003).
Enhanced Borylation of Aryl Bromides and Iodides
A method for the convenient preparation of 4,6,6-trimethyl-1,3,2-dioxaborinane (MPBH) was developed, demonstrating its efficacy as a reagent for the palladium-catalyzed borylation of aryl bromides and iodides. This makes MPBH an excellent alternative to pinacolborane for palladium-catalyzed borylation and cross-coupling reactions (PraveenGanesh & Chavant, 2008).
Conformational Analysis of Polymethyl-substituted Dioxaborinanes
The conformational isomerization of dioxaborinanes with methyl and vinyl groups at the boron atom was studied, revealing equilibrium between half-chair and sofa conformers, with a preference for the latter. This study provides insight into the structural behavior of these compounds, which is relevant for understanding their reactivity and stability (Kuznetsov, 2011).
Synthesis and Characterization of Ethynyl and Derivatives
The preparation and characterization of 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives were explored, including their reactivity in catalytic hydrogenation and Diels-Alder reactions. These studies expand the utility of this compound in synthetic organic chemistry (Woods & Strong, 1967).
Practical Reagent for Palladium-Catalyzed Borylation
The utility of 4,4,6-trimethyl-1,3,2-dioxaborinane in the palladium-catalyzed borylation of aryl iodides was demonstrated, highlighting its ability to tolerate a wide variety of functional groups. This reagent facilitates the synthesis of biaryls in good yields, underscoring its value in organic synthesis (Murata et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVQRSUPLUHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



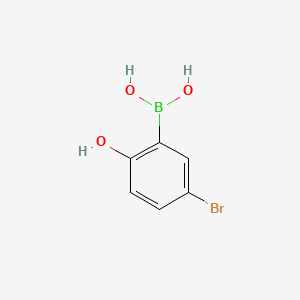
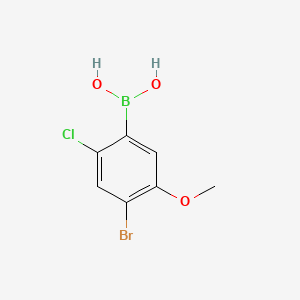
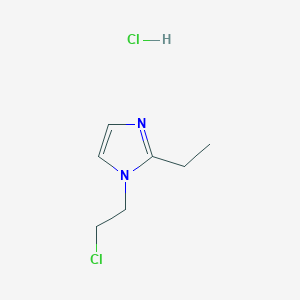
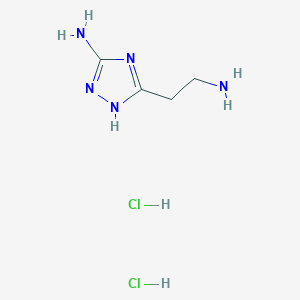
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)
